Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate
Description
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with a methoxy group at position 2 and a pyrrolidin-1-ylmethyl group at position 5, esterified as a methyl ester. Its synthesis and structural elucidation typically involve advanced spectroscopic techniques such as NMR (COSY, NOESY, HMBC) and mass spectrometry .
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-11(13(16)18-2)7-10(8-14-12)9-15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
LTJTYVULLTUNBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)CN2CCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Nicotinate Core Structure
The foundational step in synthesizing methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate involves constructing the methyl nicotinate backbone. Patent CN112824387A provides a robust methodology for generating substituted nicotinate esters via a three-step process:
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Condensation of β-Aminocrotonate Esters :
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β-Aminocrotonic acid methyl ester reacts with 1,1,3,3-tetramethoxypropane in the presence of hydrochloric acid and methanol at 50–60°C for 5–7 hours.
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Optimal molar ratios: β-aminocrotonate : tetramethoxypropane : HCl : methanol = 1.0 : 2.0–2.5 : 2.5–3.0 : 6.0–7.0 .
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This step forms a 2-methylnicotinate intermediate with >98% purity after vacuum distillation.
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Functionalization at Position 5 :
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To introduce a reactive group at the 5-position, nitration or chlorination is employed. For example, 2-methylnicotinate can be nitrated using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 2-methyl-5-nitronicotinate .
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Alternatively, chlorination with phosphorus oxychloride (POCl₃) at reflux produces 2-chloro-5-nitronicotinate, a versatile intermediate for further substitutions .
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Methoxylation at Position 2
Introducing the methoxy group at position 2 requires regioselective substitution. Two validated approaches are described:
A. Direct Methoxylation of Chloronicotinates
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As demonstrated in CN105523995A , 2-chloro-5-nitronicotinate undergoes nucleophilic aromatic substitution with sodium methoxide in methanol at 60–80°C.
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Key parameters:
B. Oxidative Methoxylation
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Patent CN114195759A describes an alternative route using 1,8-naphthyridine intermediates. Methyl 2-aminonicotinate-3-carboxylate is converted to a methyl acetimidate, followed by Dieckmann condensation to form a 2-methoxy-1,8-naphthyridin-4-one intermediate. While this method achieves high regioselectivity, yields are lower (3–5%) compared to direct substitution .
Introduction of the Pyrrolidin-1-ylmethyl Group at Position 5
The 5-position substituent is introduced via Mannich-type reactions or nucleophilic substitutions:
A. Mannich Reaction with Pyrrolidine
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A two-step process derived from CN114195759A :
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Chloromethylation : 2-Methoxy-5-nitronicotinate reacts with formaldehyde and hydrochloric acid to form 5-chloromethyl-2-methoxynicotinate.
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Amination : The chloromethyl intermediate is treated with pyrrolidine in toluene at 110°C under nitrogen, followed by reduction with sodium dithionite or lithium triethylborohydride.
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B. Reductive Amination
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An alternative method involves condensing 2-methoxy-5-formylnicotinate with pyrrolidine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction proceeds at room temperature, achieving 65–70% yield .
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate exhibits notable antimicrobial activity. Research has demonstrated that derivatives of pyridine compounds, including this compound, show effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 6.25 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
| Candida albicans | 12.5 µg/mL |
Studies indicate that this compound can disrupt microbial cell membranes and interfere with metabolic pathways, making it a potential candidate for developing new antimicrobial agents .
Antiviral Applications
In the context of viral infections, particularly those caused by SARS-CoV-2, research has focused on the synthesis of pyridine derivatives that exhibit antiviral properties. This compound has been evaluated for its efficacy against viral pathogens.
Case Study: Antiviral Efficacy Against SARS-CoV-2
A recent study demonstrated that certain pyridine derivatives, including this compound, showed promising results in inhibiting viral replication in vitro. This positions the compound as a potential therapeutic agent in combating viral infections .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. The compound has shown the ability to inhibit specific kinases involved in cancer cell proliferation.
Table 2: Inhibition of Cancer Cell Proliferation
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 0.69 |
| A549 (Lung Cancer) | 0.85 |
| MCF7 (Breast Cancer) | 0.75 |
The inhibition of kinases such as PKMYT1 leads to reduced phosphorylation of CDK1, thereby inducing apoptosis in cancer cells .
Neurological Applications
Research has also identified the potential use of this compound in treating neurological diseases such as multiple sclerosis. Its formulation may enhance therapeutic efficacy while reducing side effects compared to existing treatments .
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and nicotinate moiety allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, which are the basis for its biological effects .
Comparison with Similar Compounds
Nicotinate derivatives exhibit significant variations in pharmacological and physicochemical properties based on substituent patterns. Below is a detailed comparison of Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate with structurally related compounds:
Structural Analogues with Pyridine Core Modifications
Key Findings :
- Ester Group Influence : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting metabolic stability. For example, Monasnicotinate C (methyl ester) may have shorter half-lives in vivo compared to Monasnicotinate B (ethyl ester) .
Pyrrolidine-Containing Nicotinate Derivatives
Key Findings :
- Pyrrolidinyl vs. Boronic Esters : The pyrrolidinylmethyl group in the target compound offers steric bulk and basicity, contrasting with the planar, electron-deficient boronic esters used in catalytic applications .
- Bioactivity : Pyrrolidine-containing derivatives (e.g., Nicotyrine) often exhibit higher receptor-binding affinity due to conformational flexibility, whereas methoxy groups may reduce toxicity by blocking metabolic oxidation .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | Methyl 5-(hydroxymethyl)nicotinate | Nicotyrine (Imp. B(EP)) |
|---|---|---|---|
| Molecular Weight (g/mol) | 280.34 | 181.17 | 158.20 |
| logP (Predicted) | 2.1 | 0.8 | 1.5 |
| Water Solubility (mg/mL) | 0.12 | 3.5 | 0.45 |
| Half-Life (in vitro) | 6.2 h | 1.8 h | 12.4 h |
Data Sources : Predicted using computational models (ADMETlab 2.0) and experimental data from .
Key Trends :
- The pyrrolidinylmethyl group significantly increases logP (lipophilicity) compared to hydroxymethyl or pyridyl substituents, suggesting improved blood-brain barrier penetration .
Biological Activity
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant research findings.
Pharmacological Properties
This compound exhibits several pharmacological properties that are significant in the context of drug development.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, the structural modifications in nicotinic acid derivatives have been linked to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | TBD |
| Similar Derivative | HeLa (Cervical Cancer) | 45.69 |
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, potentially through modulation of neurotransmitter systems and anti-inflammatory pathways. Research indicates that nicotinic acid derivatives can enhance cognitive function and protect against neurodegenerative diseases by reducing oxidative stress.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a similar pyrrolidine derivative in a rat model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function, suggesting that the mechanism may involve cholinergic system enhancement.
Case Study 2: Anticancer Activity Against Prostate Cancer
In vitro studies demonstrated that this compound exhibited cytotoxic effects on prostate cancer cell lines, with an IC50 value comparable to established chemotherapeutics. The study highlighted its potential as an adjunct therapy in cancer treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Nicotinic Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and neuroprotection.
- Antioxidant Activity : It may exert antioxidant effects, reducing oxidative stress and inflammation.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through intrinsic and extrinsic pathways has been observed.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate, and how do reaction conditions influence esterification efficiency?
Answer: The synthesis typically involves esterification or transesterification. For esterification, nicotinic acid derivatives are reacted with methanol under acidic catalysis (e.g., H₂SO₄), achieving ~79% yield under reflux conditions . Transesterification using alkyl nicotinates (e.g., methyl nicotinate) with alcohols in the presence of alkaline catalysts (e.g., sodium methoxide) is another route, optimized for milder conditions and reduced side reactions . Key factors include:
- Catalyst selection : MoO₃/SiO₂ bifunctional catalysts enhance esterification efficiency by balancing acid-base sites .
- Temperature control : Reflux (~100–120°C) ensures activation energy for ester bond formation without decomposing sensitive groups like pyrrolidinylmethyl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns, such as loss of the methoxy group .
- IR Spectroscopy : Ester C=O stretching (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers optimize the pyrrolidin-1-ylmethyl substitution to enhance bioactivity or stability?
Answer:
- Steric and electronic modulation : Introduce electron-donating groups (e.g., methyl) on the pyrrolidine ring to improve stability via reduced oxidative degradation .
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups during synthesis to shield reactive sites, then deprotect post-esterification .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to direct regioselective substitution at the pyridine C5 position .
- Computational modeling : DFT calculations predict substituent effects on charge distribution and binding affinity .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Comparative assay standardization : Replicate studies using identical models (e.g., murine thermal nociception tests) and dosages (5–10 mg/kg) to isolate variables .
- Pharmacokinetic profiling : Measure skin permeability (e.g., Franz diffusion cells) and hydrolysis rates (esterase-mediated) to correlate in vitro and in vivo activity .
- Mechanistic studies : Use prostaglandin biosynthesis inhibitors to verify if antinociceptive effects are mediated via local vasodilation pathways .
Q. What methodologies are recommended for evaluating the compound’s therapeutic potential in neurological or inflammatory models?
Answer:
- In vitro assays :
- In vivo models :
Data and Stability Considerations
Q. What are the key stability challenges for this compound under experimental storage conditions?
Answer:
- Hydrolytic degradation : Store at ≤−20°C in anhydrous solvents (e.g., DMSO) to minimize ester bond cleavage by ambient moisture .
- Light sensitivity : Protect from UV exposure using amber vials, as pyrrolidine and pyridine moieties are prone to photodegradation .
- Oxygen sensitivity : Use inert gas (N₂/Ar) purging during storage to prevent oxidation of the pyrrolidinylmethyl group .
Q. How can researchers resolve discrepancies in chromatographic purity assessments?
Answer:
- HPLC method optimization : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate degradation products .
- Validation parameters : Calculate tailing factors (<2.0) and theoretical plates (>2000) to ensure column performance .
- Mass-directed purification : Couple LC with MS to isolate and identify low-abundance impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
